4-Chloro-3-methylsulfonylquinoline chemical structure and properties
4-Chloro-3-methylsulfonylquinoline chemical structure and properties
The following technical guide details the chemical structure, synthesis, and reactivity profile of 4-Chloro-3-methylsulfonylquinoline , a high-value electrophilic scaffold used in the development of kinase inhibitors and antimicrobial agents.
Core Identity & Structural Analysis
4-Chloro-3-methylsulfonylquinoline is a substituted heterocyclic building block characterized by an electron-deficient quinoline core. The presence of a strong electron-withdrawing sulfonyl group (
| Property | Data |
| IUPAC Name | 4-Chloro-3-(methylsulfonyl)quinoline |
| Molecular Formula | |
| Molecular Weight | 241.69 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, |
| Key Functional Groups | C4-Chloro (Leaving Group), C3-Sulfonyl (Activating Group), Quinoline Nitrogen (Basic/Coordinating) |
| CAS Registry Number | Not widely listed in public commodity databases; typically synthesized ad-hoc or referenced as an intermediate in patents (e.g., US9120749). |
Electronic & Steric Profile
-
Activation: The C3-sulfonyl group exerts a strong inductive (
) and mesomeric ( ) effect. Combined with the intrinsic electron-deficiency of the pyridine ring (N1), this creates a "hotspot" of electrophilicity at C4. -
Sterics: The methylsulfonyl group is bulky but planar enough to allow nucleophilic attack at the adjacent C4 position. However, it prevents substitution at C3 and directs regioselectivity exclusively to C4.
Synthetic Routes & Methodology
The most robust synthesis avoids late-stage oxidation (which risks N-oxide formation) by installing the sulfone moiety early in the acyclic precursors.
Route A: The Modified Gould-Jacobs Cyclization (Recommended)
This pathway constructs the quinoline ring with the sulfone already in place, followed by chlorination.
-
Condensation: Aniline reacts with ethyl 2-(methylsulfonyl)-3-ethoxyacrylate (derived from ethyl methylsulfonylacetate and triethyl orthoformate).
-
Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C yields 3-methylsulfonyl-4-quinolone .
-
Chlorination: Treatment with phosphorus oxychloride (
) converts the quinolone tautomer to the 4-chloro derivative.
Route B: Sulfide Oxidation (Alternative)
Starting from 4-chloro-3-(methylthio)quinoline, oxidation with m-CPBA or Oxone can yield the sulfone.
-
Risk:[1] This method requires careful stoichiometric control to avoid forming the quinoline
-oxide, which is a common side product in heterocyclic oxidations.
Synthesis & Mechanism Diagram (DOT)
Caption: Step-wise synthesis via the Gould-Jacobs type cyclization followed by POCl3 chlorination.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The defining feature of 4-chloro-3-methylsulfonylquinoline is its high reactivity toward nucleophiles. Unlike standard 4-chloroquinoline, the C3-sulfone group stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for displacement.
Reaction Protocol: Amination (General Procedure)
This reaction is widely used to synthesize kinase inhibitors where the quinoline acts as the hinge-binding scaffold.
-
Reagents: 1.0 eq 4-Chloro-3-methylsulfonylquinoline, 1.1 eq Amine (
), 2.0 eq Base ( or ). -
Solvent: Isopropanol (protic solvents accelerate
) or DMF. -
Conditions: Heat to 80–100°C for 2–4 hours.
-
Workup: Pour into water; the product usually precipitates due to increased hydrophobicity.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, pushing electron density onto the ring nitrogen and the sulfonyl group. The chloride ion is then expelled, restoring aromaticity.
Caption: SNAr mechanism showing the addition-elimination pathway activated by the sulfonyl group.
Applications in Drug Discovery
1. Kinase Inhibitors (MELK, PI3K)
The 3-sulfonylquinoline scaffold is a bioisostere for other fused bicyclic systems used in kinase inhibition. The sulfonyl group can form hydrogen bonds with the residues in the ATP-binding pocket (e.g., the "gatekeeper" residue), while the substituent at C4 (introduced via
-
Reference: Derivatives of this scaffold have been cited in patents for Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors [1].
2. Antimicrobial Agents
Substituted quinolines are historic antimalarial scaffolds. The introduction of the sulfone group adds a unique polarity profile that can improve metabolic stability (blocking metabolic oxidation at C3) and alter distribution in parasite-infected erythrocytes.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. The compound is a potent electrophile and may act as a skin sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis to quinolone may occur over prolonged exposure to humid air).
References
-
Matsuo, Y., et al. (2015). Quinoline derivatives and MELK inhibitors containing the same.[2] U.S. Patent No. 9,120,749.[2] Washington, DC: U.S. Patent and Trademark Office.
-
Namiki Shoji Co., Ltd. (2020). Building Blocks Catalogue: 4-chloro-3-methanesulfonylquinoline.[3] Product Code EN300-7420066.[3]
-
Arnott, E. A., et al. (2011).[4][5] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(5), 1653–1661. (Analogous chemistry validation).
Sources
- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]
- 2. US9120749B2 - Quinoline derivatives and MELK inhibitors containing the same - Google Patents [patents.google.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
